molecular formula C12H18N6O B11744744 4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide

4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11744744
M. Wt: 262.31 g/mol
InChI Key: CNRVWSFQZFCADO-UHFFFAOYSA-N
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Description

4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-3-(1H-pyrazol-1-yl)propylamine with 4-amino-1H-pyrazole-3-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced amine derivatives .

Scientific Research Applications

4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both amino and carboxamide functional groups.

Properties

Molecular Formula

C12H18N6O

Molecular Weight

262.31 g/mol

IUPAC Name

4-amino-1-ethyl-N-(3-pyrazol-1-ylpropyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H18N6O/c1-2-17-9-10(13)11(16-17)12(19)14-5-3-7-18-8-4-6-15-18/h4,6,8-9H,2-3,5,7,13H2,1H3,(H,14,19)

InChI Key

CNRVWSFQZFCADO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCCCN2C=CC=N2)N

Origin of Product

United States

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